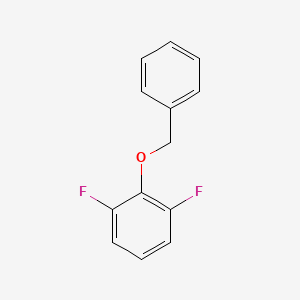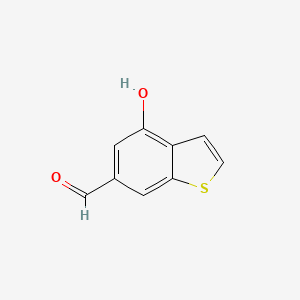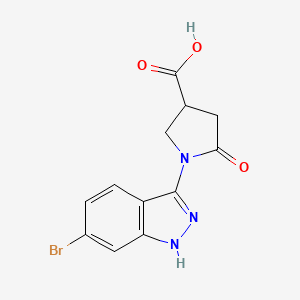
1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
“2-(6-Bromo-1H-indazol-3-yl)acetic acid” is a compound with the CAS Number: 944904-66-9. It has a molecular weight of 255.07 . It is a solid substance stored in a dry, sealed container under -20C .
Molecular Structure Analysis
The IUPAC name for this compound is (6-bromo-1H-indazol-3-yl)acetic acid . The Inchi Code is 1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) .It is a solid substance . The storage temperature is under -20C in a dry, sealed container .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antitumor Agents
This compound has shown promise in the field of medicinal chemistry, particularly as an antitumor agent. Indazole derivatives, including those with bromo substitutions, have been evaluated for their inhibitory activities against various human cancer cell lines . They have been found to induce apoptosis and affect cell cycles in cancer cells, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway .
Pharmacology: Development of Cancer Therapeutics
In pharmacology, the focus is on developing effective and low-toxicity anticancer drugs. The indazole nucleus, which is part of the compound , is a key component in many marketed drugs due to its diverse biological activities . Research into indazole derivatives has led to the discovery of compounds with significant antitumor activity, offering a promising scaffold for new cancer therapeutics .
Biochemistry: Enzyme Inhibition
Biochemically, indazole derivatives are known to interact with various enzymes and receptors. They have been studied for their potential as enzyme inhibitors, which can be crucial in the treatment of diseases where enzyme regulation is disrupted .
Materials Science: Organic Synthesis
In materials science, this compound can be used as a building block for the synthesis of more complex molecules. Its solid physical form and stability at low temperatures make it suitable for various organic synthesis applications, where it can be used to create new materials with specific desired properties .
Environmental Science: Pollution Mitigation
While direct applications in environmental science are not well-documented, the compound’s potential use in pollution mitigation can be inferred. As a component in the synthesis of various drugs, its production and degradation need to be managed to minimize environmental impact .
Analytical Chemistry: Quality Control
In analytical chemistry, compounds like 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can be used as standards or reagents in quality control processes. Their well-defined properties allow for accurate calibration of instruments and validation of analytical methods .
Drug Design: Lead Compound Optimization
Finally, in the field of drug design, this compound can serve as a lead structure for the optimization of new drugs. Its indazole core is a versatile scaffold that can be modified to enhance drug properties such as selectivity, potency, and pharmacokinetic profiles .
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-7-1-2-8-9(4-7)14-15-11(8)16-5-6(12(18)19)3-10(16)17/h1-2,4,6H,3,5H2,(H,14,15)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITKSAIKAXTKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)
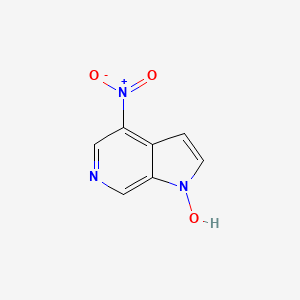
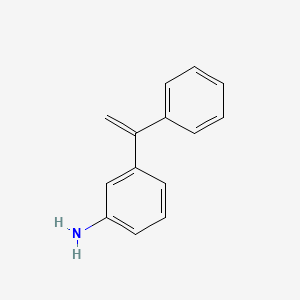
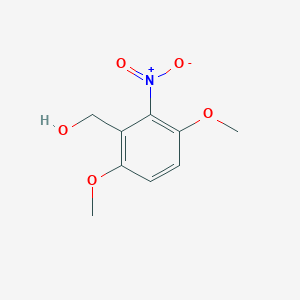
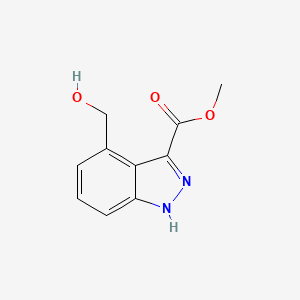
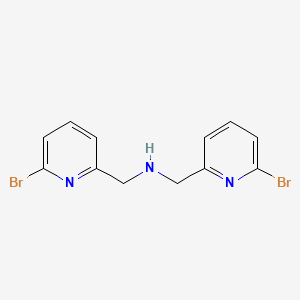

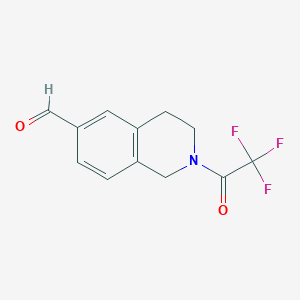
![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)
